molecular formula C21H28N6O4S B1212083 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide

4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide

Cat. No. B1212083
M. Wt: 460.6 g/mol
InChI Key: DJFINWFRGRKWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide is an alanine derivative.

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide. Research shows that Mannich bases incorporating morpholine or piperazine nucleus demonstrate good antimicrobial activity against various microorganisms, highlighting the potential of such compounds in antimicrobial applications (Fandaklı et al., 2012).

Anticancer Properties

Compounds structurally similar to 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide have been synthesized and shown to exhibit notable anticancer activities. For instance, research has found distinct inhibition of proliferation in various cancer cell lines, such as A549 and BGC-823, by compounds synthesized using morpholine (Ji et al., 2018).

Synthesis and Characterization

The process of synthesizing and characterizing derivatives of 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide has been a focus of various studies. These involve the synthesis of new compounds, determining their crystal structures, and assessing their biological activities, which contributes to a deeper understanding of their potential applications in pharmaceuticals and medicine (Lu et al., 2020).

properties

Product Name

4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

4-amino-5-N-[1-(benzylamino)-1-oxopropan-2-yl]-5-N-(2-morpholin-4-ylethyl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H28N6O4S/c1-14(20(29)24-13-15-5-3-2-4-6-15)27(8-7-26-9-11-31-12-10-26)21(30)18-16(22)17(19(23)28)25-32-18/h2-6,14H,7-13,22H2,1H3,(H2,23,28)(H,24,29)

InChI Key

DJFINWFRGRKWLZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)N(CCN2CCOCC2)C(=O)C3=C(C(=NS3)C(=O)N)N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N(CCN2CCOCC2)C(=O)C3=C(C(=NS3)C(=O)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
Reactant of Route 3
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
Reactant of Route 4
Reactant of Route 4
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
Reactant of Route 5
Reactant of Route 5
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
Reactant of Route 6
Reactant of Route 6
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide

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